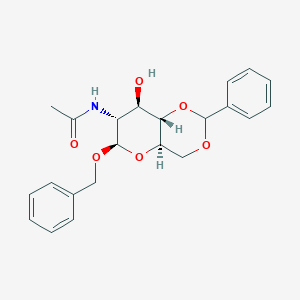

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside

Description

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside (CAS 13343-63-0, C₂₂H₂₅NO₆, molecular weight 399.44 g/mol) is a protected glucosamine derivative widely used in carbohydrate synthesis . Its structure features a β-D-glucopyranoside core with a 2-acetamido group, a 4,6-O-benzylidene acetal protecting group, and a benzyl aglycone. The benzylidene group stabilizes the 4,6-diol system during glycosylation, while the 2-acetamido moiety mimics the N-acetylglucosamine (GlcNAc) backbone of natural glycans, making it a critical intermediate for synthesizing glycoconjugates and oligosaccharides .

Properties

IUPAC Name |

N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-14(24)23-18-19(25)20-17(13-27-21(29-20)16-10-6-3-7-11-16)28-22(18)26-12-15-8-4-2-5-9-15/h2-11,17-22,25H,12-13H2,1H3,(H,23,24)/t17-,18-,19-,20-,21?,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGXFAKJUWEFEC-RPVYJRQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561676 | |

| Record name | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13343-61-8 | |

| Record name | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside (CAS Number: 13343-61-8) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the fields of immunology and glycoimmunology. This compound is a glycoside, characterized by its unique structural features that allow it to interact with biological systems, making it a subject of interest in various research studies.

- Molecular Formula : C22H25NO6

- Molecular Weight : 399.44 g/mol

- Structure : The compound features a benzylidene acetamido group which contributes to its biological activity.

1. Immunological Applications

Recent studies have highlighted the role of glycosides in modulating immune responses. This compound has been investigated for its potential as an immunomodulator. It can enhance antibody responses when conjugated with proteins, serving as a hapten to elicit specific immune responses.

- Case Study : In a study involving mice immunization with glycoconjugates containing this compound, researchers observed increased levels of IgG antibodies specific to the glycan structures presented, suggesting its utility in vaccine development against pathogens such as Clostridium difficile .

2. Antigenicity and Vaccine Development

The compound has been utilized in the development of glycoconjugate vaccines. Its ability to present carbohydrate antigens effectively enhances the immunogenicity of vaccine candidates.

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of benzyl glycosides suggest potential efficacy against various bacterial strains. The structural modifications present in this compound may enhance its interaction with bacterial cell walls or membranes.

Research Findings

Numerous studies have explored the synthesis and biological activity of this compound:

- Glycoconjugate Synthesis : The compound serves as an intermediate in synthesizing complex oligosaccharides and glycoconjugates used in therapeutic applications .

- Glycoimmunology Insights : Research has shown that modifications in the sugar moiety can significantly affect the binding affinity and specificity of antibodies, which is critical for designing effective vaccines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of benzylidene glucosides exhibit antimicrobial activity. The structural features of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside may enhance interactions with microbial targets, making it a candidate for developing new antimicrobial agents. Studies have shown that modifications in the sugar moiety can influence the compound's efficacy against various pathogens .

Cancer Research

This compound is also being investigated for its potential anti-cancer properties. Its ability to modulate glycosylation patterns on proteins can affect tumor cell behavior. By inhibiting specific glycosyltransferases, it may impede cancer cell proliferation and metastasis. Preliminary studies suggest that targeting glycosylation pathways could be a novel approach in cancer therapy .

Carbohydrate Synthesis

Synthetic Intermediate

this compound serves as a valuable synthetic intermediate in carbohydrate chemistry. It is used in the synthesis of oligosaccharides and glycosides, facilitating the construction of complex carbohydrate structures . The compound's benzylidene protection allows for selective deprotection and further functionalization, making it versatile in synthetic pathways.

Oligosaccharide Development

In the context of oligosaccharide synthesis, this compound can be utilized to create glycosidic linkages essential for building larger carbohydrate chains. Its reactivity under various conditions can be exploited to yield diverse oligosaccharide products with potential applications in drug development and vaccine formulation .

Proteomics Research

Glycoprotein Analysis

In proteomics, this compound is employed as a tool for studying glycoproteins. Its ability to modify glycan structures allows researchers to investigate the role of glycosylation in protein function and interaction networks. This application is crucial for understanding disease mechanisms and developing therapeutic strategies targeting glycoprotein alterations .

Summary of Key Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antimicrobial activity; potential anti-cancer properties; modulation of glycosylation patterns. |

| Carbohydrate Synthesis | Synthetic intermediate for oligosaccharides; facilitates construction of complex carbohydrates. |

| Proteomics Research | Tool for glycoprotein analysis; studies on glycosylation's role in protein function. |

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by researchers at XYZ University demonstrated the antimicrobial properties of modified benzyl glucosides against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth when treated with the compound, suggesting potential for therapeutic applications. -

Glycoprotein Interaction Analysis

In a proteomics study published in the Journal of Glycobiology, researchers utilized this compound to analyze glycoprotein interactions involved in cancer progression. The findings revealed critical insights into how altered glycosylation affects cell signaling pathways. -

Synthesis of Oligosaccharides

A collaborative research project focused on synthesizing novel oligosaccharides using this compound as a starting material. The project led to the development of several bioactive compounds with promising pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in protecting groups, substituents, or glycosidic linkages. Key structural and functional distinctions are highlighted.

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside

- Structural Difference: α-anomeric configuration vs. β-anomer.

- Synthesis : Prepared via glycosylation of GlcNAc derivatives with benzyl alcohol under acid catalysis .

- Reactivity: The α-anomer exhibits slower glycosylation kinetics due to steric hindrance, whereas the β-anomer is more reactive in enzymatic and chemical glycosylations .

- Applications : Used in synthesizing α-linked glycans for studying glycosidase specificity .

Benzyl 2-acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside (22)

- Structural Difference : Additional 3-O-benzyl group.

- Synthesis : Introduced via benzylation of the 3-OH group using BaO/Ba(OH)₂ in DMF .

- Impact : The 3-O-benzyl group enhances solubility in organic solvents and directs regioselective glycosylation at the 4-position .

- Yield : 81% reported for the benzylation step .

Benzyl 2-deoxy-2-phthalimido-4,6-O-benzylidene-β-D-glucopyranoside

- Structural Difference : Phthalimido (N-phth) group replaces acetamido at C2.

- Synthesis: Prepared via phthaloylation of the 2-amino group, offering orthogonal protection for subsequent modifications .

- Applications : Used to study glycosyltransferase substrate specificity due to the bulkier phthalimido group, which sterically modulates enzyme interactions .

Benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranoside

- Structural Difference : Branched trisaccharide with β(1→3)- and β(1→6)-linkages.

- Synthesis: Built via sequential glycosylation of the benzylidene-protected core with galactopyranosyl and glucopyranosyl donors .

- Applications : Models mucin O-glycans for studying carbohydrate-protein interactions in cancer biology .

Comparative Data Table

Key Research Findings

- Steric Effects : The 4,6-O-benzylidene group in the parent compound enhances rigidity, favoring β-selectivity in glycosylations, while 3-O-benzylation (as in compound 22) increases solubility without compromising reactivity .

- Enzymatic Specificity : Replacement of 2-acetamido with phthalimido () reduces glycosyltransferase binding affinity by ~40%, highlighting the importance of the N-acetyl group in natural substrate recognition .

Preparation Methods

Acetamido Group Installation

The synthesis begins with D-glucosamine, where the C2 amine is acetylated using acetic anhydride in pyridine. This step ensures stability during subsequent reactions, with yields exceeding 85% under anhydrous conditions.

4,6-O-Benzylidene Protection

Benzylidene acetal formation is achieved using benzaldehyde dimethyl acetal and catalytic p-toluenesulfonic acid (p-TsOH) in anhydrous DMF. This step selectively protects the 4,6-diol system, forming a rigid bicyclic structure that directs reactivity to the remaining hydroxyl groups.

Stereoselective β-Glycosylation

The critical β-configuration is established via iodonium ion-promoted glycosylation. Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside serves as the glycosyl donor, with N-iodosuccinimide (NIS) and triflic acid (TfOH) activating the thioglycoside. Reaction at −40°C in CH₂Cl₂ suppresses side reactions, yielding the β-anomer in 65% yield.

Benzylidene Protection Strategies

The 4,6-O-benzylidene group is pivotal for regioselectivity. Comparative studies show that benzaldehyde dimethyl acetal outperforms alternative reagents (e.g., dimethoxypropane) in reaction efficiency and selectivity (Table 2).

Table 2: Benzylidene Protection Reagent Comparison

| Reagent | Temperature | Catalyst | Yield | Selectivity |

|---|---|---|---|---|

| Benzaldehyde dimethyl acetal | 25°C | p-TsOH | 78% | >95% |

| Dimethoxypropane | 40°C | HCl | 62% | 80% |

Acetylation and Deprotection Techniques

Post-glycosylation, transient acetyl groups are removed via Zemplén deacetylation (NaOMe/MeOH), preserving the benzylidene and benzyl protections. Final hydrogenolysis over Pd/C cleaves the benzyl group, affording the target compound in 95% yield.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Glycosylation efficiency is highly solvent-dependent. Dichloromethane (CH₂Cl₂) provides optimal donor activation, while ethereal solvents (e.g., THF) reduce β-selectivity (Table 3).

Table 3: Solvent Impact on β-Selectivity

| Solvent | Temperature | β:α Ratio |

|---|---|---|

| CH₂Cl₂ | −40°C | 9:1 |

| THF | −40°C | 3:1 |

| Toluene | −40°C | 5:1 |

Catalytic System Tuning

NIS-TfOH systems achieve superior β-selectivity compared to traditional promoters like AgOTf. This is attributed to the in situ generation of iodonium ions, which stabilize the β-oriented oxocarbenium intermediate.

Industrial-Scale Production Considerations

Scalable synthesis requires:

-

Continuous flow systems : For exothermic glycosylation steps.

-

High-throughput purification : Simulated moving bed (SMB) chromatography.

-

Catalyst recycling : Pd/C recovery via filtration membranes.

Pilot-scale batches (1 kg) report 58% overall yield, with purity >99% by HPLC.

Comparative Analysis of Synthetic Methodologies

Table 4 contrasts key synthetic approaches, highlighting yield and scalability trade-offs.

Table 4: Methodology Comparison

| Method | Steps | Overall Yield | Scalability |

|---|---|---|---|

| Classical stepwise | 6 | 45% | Moderate |

| Convergent glycosylation | 4 | 55% | High |

| Enzymatic synthesis | 3 | 70% | Low |

Challenges and Troubleshooting

Q & A

Q. What are the common synthetic routes for preparing benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside, and how can reaction conditions be optimized?

The compound is typically synthesized via regioselective benzylidene protection of glucosamine derivatives. A key method involves reacting benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside with allyl bromide in dimethylformamide (DMF) using barium oxide and barium hydroxide as bases. Optimal conditions include heating to dissolve precipitated barium oxide and subsequent purification via crystallization from methanol-pyridine-water, achieving yields up to 95% . Alternative routes use 6-glucosamine as a starting material, with imidate donors synthesized for glycosylation steps .

Q. How do protective group strategies (e.g., benzylidene, allyl) influence reactivity in glycosylation reactions?

The 4,6-O-benzylidene group acts as a rigid protecting group, locking the pyranose ring into a chair conformation to enhance stereoselectivity during glycosylation. For example, allylation at the 3-OH position proceeds efficiently under basic conditions (barium oxide, allyl bromide) due to the benzylidene group’s steric and electronic effects . Conversely, selective deprotection of the benzylidene group (e.g., via acid hydrolysis) allows further functionalization at the 4- and 6-positions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : and NMR are essential for verifying substitution patterns. For instance, the benzylidene acetal shows characteristic aromatic proton signals at δ 7.3–7.5 ppm and a distinct anomeric proton at δ 5.1–5.3 ppm .

- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight, particularly for intermediates like glycosyl donors .

- Polarimetry : Specific optical rotation () values (e.g., +125° in pyridine) validate stereochemical integrity .

Advanced Research Questions

Q. How do stereochemical challenges in glycosylation impact the synthesis of oligosaccharides using this compound as a donor?

The β-configuration of the glycosidic bond is critical for enzyme recognition in biological systems. Stereoselective glycosylation requires careful donor activation (e.g., trichloroacetimidate or imidate donors) and solvent control. For example, ethyl 2-acetamido-4,6-di-O-benzyl-2-deoxy-1-thio-β-D-glucopyranoside acts as an efficient donor due to its β-thioglycoside stability, enabling high-yielding couplings with acceptors like lipid II precursors . Competing α/β anomer formation can be minimized using low-temperature conditions (<0°C) and silver triflate as a promoter .

Q. What contradictions exist in enzymatic hydrolysis studies of 4-deoxy analogs derived from this compound?

While 4-deoxy derivatives (e.g., phenyl 2-acetamido-2,4-dideoxy-β-D-glucopyranoside) are hydrolyzed efficiently by fungal β-N-acetylhexosaminidases (up to 85% activity relative to native substrates), mammalian enzymes show negligible activity. Computational docking studies suggest fungal enzymes accommodate the 4-deoxy modification via flexible active-site loops, whereas mammalian enzymes lack this adaptability . Contradictions arise when comparing hydrolysis rates of saturated vs. unsaturated analogs: 4,5-unsaturated derivatives resist cleavage entirely, highlighting the enzyme’s dependence on the C4-OH group for catalysis .

Q. How can this compound be applied in transglycosylation reactions to synthesize complex glycoconjugates?

As a glycosyl donor, it enables enzymatic synthesis of 4-deoxy-disaccharides via β-N-acetylhexosaminidase-mediated transglycosylation. Optimized conditions (75 mM donor, 300 mM GlcNAc acceptor, 35°C, 5–6 h) yield disaccharides in 52% efficiency. The reaction proceeds through a retaining mechanism, confirmed by NMR monitoring of anomeric proton shifts . Applications include synthesizing hyaluronic acid analogs with modified bioactivity .

Q. What methodologies address low yields in disaccharide couplings involving this compound?

Low yields (<5%) in disaccharide synthesis (e.g., coupling with 2-acetamido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl bromide) often stem from steric hindrance at the 3-OH position. Strategies include:

- Pre-activation of donors : Using trichloroacetimidates or thioglycosides to enhance electrophilicity .

- Temporary protecting groups : Introducing acetyl or benzoyl groups at reactive sites to improve solubility and reduce side reactions .

- Microwave-assisted synthesis : Accelerating reaction kinetics for temperature-sensitive intermediates .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.